molecular formula C15H19ClN4O B14048122 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

Cat. No.: B14048122
M. Wt: 306.79 g/mol
InChI Key: YPKLVGMUGYEPBA-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the cyclohexyl group is added through nucleophilic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares structural similarities with the tetrazole ring and chlorophenyl group.

    Indole derivatives: Contain similar aromatic structures and exhibit diverse biological activities.

Uniqueness

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol is unique due to its combination of a tetrazole ring, chlorophenyl group, and cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol

InChI

InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2

InChI Key

YPKLVGMUGYEPBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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